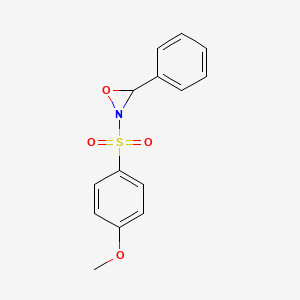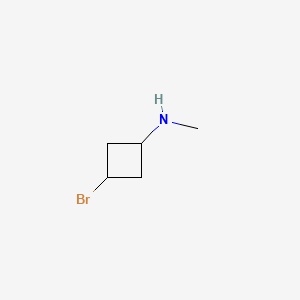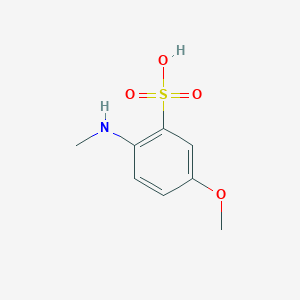
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-methoxybenzenesulfonyl and phenyl groups in the structure of this compound makes it a versatile reagent in organic synthesis, particularly in oxidation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to oxidation to form the oxaziridine ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme-catalyzed oxidation reactions.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The oxaziridine ring is highly reactive and facilitates the transfer of the oxygen atom. The molecular targets and pathways involved in this process include the activation of the substrate and the formation of a transition state that leads to the final oxidized product .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- Phenyl bis-sulfonamide
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
Uniqueness
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is unique due to its oxaziridine ring, which imparts high reactivity and selectivity in oxidation reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds that may not possess the same level of reactivity .
Propiedades
Fórmula molecular |
C14H13NO4S |
|---|---|
Peso molecular |
291.32 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-7-9-13(10-8-12)20(16,17)15-14(19-15)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clave InChI |
ZTJJPNHFOSWXMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)



![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)





